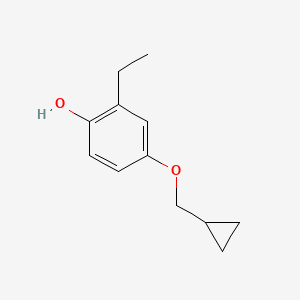
4-(Cyclopropylmethoxy)-2-ethylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclopropylmethoxy)-2-ethylphenol is an organic compound with the molecular formula C12H16O2. It is known for its role as a precursor in the synthesis of certain pharmaceutical agents, particularly in the production of beta-blockers like betaxolol . This compound features a phenol group substituted with a cyclopropylmethoxy group and an ethyl group, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)-2-ethylphenol typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-(4-hydroxyphenyl)ethanol.
Protection of Hydroxyl Group: The hydroxyl group is protected by reacting with benzyl bromide to form 2-(4-benzyloxyphenyl)ethanol.
Formation of Cyclopropylmethoxy Group: The protected alcohol is then reacted with (bromomethyl)cyclopropane to introduce the cyclopropylmethoxy group, forming 1-benzyloxy-4-(2-cyclopropylmethoxyethyl)benzene.
Deprotection: Finally, the benzyl protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro and halogenated phenol derivatives.
Scientific Research Applications
4-(Cyclopropylmethoxy)-2-ethylphenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)-2-ethylphenol, particularly in its role as a precursor to betaxolol, involves its interaction with beta-adrenergic receptors. Betaxolol, derived from this compound, acts as a selective beta-1 adrenergic receptor blocker, reducing intraocular pressure in glaucoma patients by decreasing aqueous humor production .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Cyclopropylmethoxy)ethyl)phenol: A closely related compound with similar structural features.
Betaxolol: A beta-blocker synthesized from 4-(Cyclopropylmethoxy)-2-ethylphenol.
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Another compound with a cyclopropylmethoxy group, studied for its effects on pulmonary fibrosis.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its role as a precursor to betaxolol highlights its importance in medicinal chemistry and pharmaceutical applications .
Properties
Molecular Formula |
C12H16O2 |
|---|---|
Molecular Weight |
192.25 g/mol |
IUPAC Name |
4-(cyclopropylmethoxy)-2-ethylphenol |
InChI |
InChI=1S/C12H16O2/c1-2-10-7-11(5-6-12(10)13)14-8-9-3-4-9/h5-7,9,13H,2-4,8H2,1H3 |
InChI Key |
HWMGWCXRGLVWSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCC2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















